Cas no 80943-05-1 (Des-Pro2Bradykinin)

Des-Pro2Bradykinin 化学的及び物理的性質
名前と識別子
-
- Bradykinin,3-de-L-proline-
- (DES PRO2)BRADYKININ
- ARG-PRO-GLY-PHE-SER-PRO-PHE-ARG
- des-Pro2-Bradykinin
- Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH
- BRADYKININ DES PRO2
- DES-PRO2-BRADYKININ 2ACOH 3H2O
- L-Arg-L-Pro-Gly-L-Phe-L-Ser-L-Pro-L-Phe-L-Arg-OH
- RPGFSPFR
- Des-Pro2Bradykinin
-
計算された属性
- せいみつぶんしりょう: 962.50900
じっけんとくせい
- 密度みつど: 1.47±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: 溶出度(40 g/l)(25ºC)、
- PSA: 393.47000
- LogP: 1.35240
Des-Pro2Bradykinin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D271325-2.5mg |
[Des-Pro2]Bradykinin |
80943-05-1 | 2.5mg |
$ 230.00 | 2022-06-05 | ||
LKT Labs | B6808-5 mg |
[Des-Pro2]-Bradykinin |
80943-05-1 | ≥95% | 5mg |
$89.20 | 2023-07-11 | |
A2B Chem LLC | AH49782-25mg |
ARG-PRO-GLY-PHE-SER-PRO-PHE-ARG |
80943-05-1 | 25mg |
$877.00 | 2024-04-19 | ||
LKT Labs | B6808-10mg |
[Des-Pro2]-Bradykinin |
80943-05-1 | ≥95% | 10mg |
$159.80 | 2024-05-21 | |
LKT Labs | B6808-25 mg |
[Des-Pro2]-Bradykinin |
80943-05-1 | ≥95% | 25mg |
$267.20 | 2023-07-11 | |
TRC | D271325-1mg |
[Des-Pro2]Bradykinin |
80943-05-1 | 1mg |
$ 155.00 | 2022-06-05 | ||
LKT Labs | B6808-10 mg |
[Des-Pro2]-Bradykinin |
80943-05-1 | ≥95% | 10mg |
$152.20 | 2023-07-11 | |
TRC | D271325-5mg |
[Des-Pro2]Bradykinin |
80943-05-1 | 5mg |
$ 500.00 | 2022-06-05 | ||
A2B Chem LLC | AH49782-10mg |
ARG-PRO-GLY-PHE-SER-PRO-PHE-ARG |
80943-05-1 | 10mg |
$489.00 | 2024-04-19 | ||
LKT Labs | B6808-5mg |
[Des-Pro2]-Bradykinin |
80943-05-1 | ≥95% | 5mg |
$93.70 | 2024-05-21 |
Des-Pro2Bradykinin 関連文献
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
Des-Pro2Bradykininに関する追加情報
Bradykinin,3-de-L-proline- (CAS No. 80943-05-1): A Comprehensive Overview
Bradykinin,3-de-L-proline- (CAS No. 80943-05-1) is a modified peptide derived from the naturally occurring bradykinin, a potent vasoactive peptide involved in various physiological processes. This compound has garnered significant attention in recent years due to its potential therapeutic applications and role in cardiovascular research. As researchers continue to explore the intricate mechanisms of peptide-based therapeutics, compounds like Bradykinin,3-de-L-proline- have become focal points for drug development and biochemical studies.
The structural modification in Bradykinin,3-de-L-proline- involves the removal of a proline residue, which alters its receptor binding affinity and metabolic stability compared to native bradykinin. This modification makes it particularly interesting for studying peptide-receptor interactions and developing more stable analogs for potential clinical use. Recent studies published in journals like Peptides and Journal of Medicinal Chemistry have highlighted its unique properties in modulating blood pressure and inflammation pathways.
From a biochemical perspective, Bradykinin,3-de-L-proline- interacts with B1 and B2 receptors, though with different kinetics than its parent compound. This characteristic has made it valuable for investigating receptor subtype specificity, a hot topic in current GPCR research. Pharmaceutical companies are particularly interested in how such modified peptides might lead to more targeted therapies for conditions like hypertension and chronic pain, without the side effects associated with broader-acting compounds.
The synthesis and characterization of Bradykinin,3-de-L-proline- typically involves solid-phase peptide synthesis (SPPS) techniques, followed by HPLC purification. Analytical methods such as mass spectrometry and nuclear magnetic resonance (NMR) are crucial for verifying its structure and purity. These technical aspects are frequently searched by researchers looking for peptide characterization protocols or modified peptide synthesis methods.
In the context of current research trends, Bradykinin,3-de-L-proline- has been studied for its potential in personalized medicine approaches, especially in patients with specific kinin system polymorphisms. This aligns with the growing interest in precision medicine and biomarker-driven therapies. Additionally, its role in inflammatory pathways makes it relevant to ongoing research into COVID-19 related vascular complications, though direct applications remain speculative at this stage.
The commercial availability of Bradykinin,3-de-L-proline- (CAS No. 80943-05-1) through specialty chemical suppliers has facilitated its use in both academic and industrial settings. When searching for this compound, researchers often look for information on peptide stability, solubility guidelines, and storage conditions - all critical factors for experimental success. Proper handling typically requires protection from moisture and storage at -20°C, as is common with many bioactive peptides.
Future directions for Bradykinin,3-de-L-proline- research may include its incorporation into drug delivery systems or combination with other vasoactive compounds to enhance therapeutic effects. The compound's relatively simple structure compared to larger biologics makes it an attractive candidate for structure-activity relationship (SAR) studies, particularly as computational methods for peptide drug design continue to advance.
From a regulatory standpoint, Bradykinin,3-de-L-proline- falls into the category of research chemicals rather than approved pharmaceuticals. This distinction is important for researchers to understand when planning studies, as it affects material transfer agreements and export controls. The compound's status also means that while it shows promise in preclinical research, significant development would be required before clinical applications could be realized.
In summary, Bradykinin,3-de-L-proline- (CAS No. 80943-05-1) represents an important tool for understanding peptide pharmacology and developing novel therapeutic approaches. Its unique properties continue to make it relevant in contemporary research addressing some of the most pressing questions in cardiovascular biology and inflammatory disease. As peptide-based drugs gain more attention in the pharmaceutical industry, modified compounds like this will likely play increasingly important roles in both basic science and translational research.
80943-05-1 (Des-Pro2Bradykinin) 関連製品
- 16875-11-9(Bradykinin (2-9))
- 2229607-69-4(4-(2-methyl-2H-indazol-3-yl)butanal)
- 28466-70-8(1H-Pyrazol-4-amine,N-methyl-1-(phenylmethyl)-)
- 1804887-22-6(Ethyl 3-chloromethyl-2-cyano-5-(trifluoromethylthio)benzoate)
- 2138361-74-5(1-(2-ethylbutyl)-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-amine)
- 1049386-94-8(N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide)
- 1058184-78-3(3-chloro-4-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide)
- 2920048-89-9(3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine)
- 1021073-99-3(2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,4-difluorophenyl)acetamide)
- 18087-11-1(1-Methoxy-4,5-dimethyl-2-nitrobenzene)